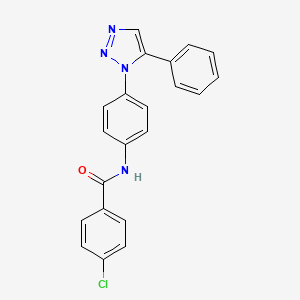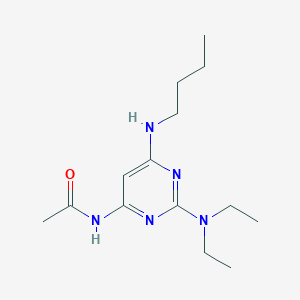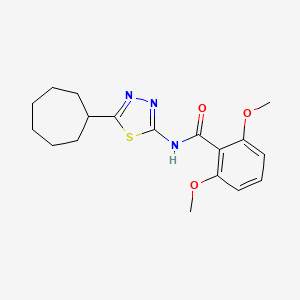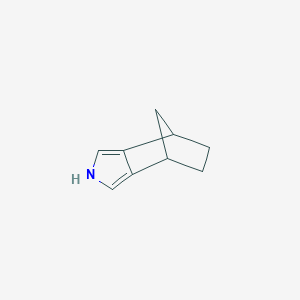
4,5,6,7-Tetrahydro-2H-4,7-methanoisoindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6,7-Tetrahydro-2H-4,7-methanoisoindole is a heterocyclic compound that contains a nitrogen atom within its ring structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-2H-4,7-methanoisoindole typically involves the cyclization of 1,2-bifunctional derivatives of cyclohexene and cyclohexane with nitrogen reagents such as ammonia or p-nitroaniline in an acidic medium . Another method involves the reaction of 2-formylcyclohexanone with aminomalonic ester in acetic acid, resulting in the formation of 2-ethoxycarbonyl-4,5,6,7-tetrahydroisoindole .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
4,5,6,7-Tetrahydro-2H-4,7-methanoisoindole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under suitable conditions.
Major Products
The major products formed from these reactions include N-oxides, fully saturated derivatives, and various substituted isoindole derivatives .
Wissenschaftliche Forschungsanwendungen
4,5,6,7-Tetrahydro-2H-4,7-methanoisoindole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer and antibacterial agent.
Biological Studies: The compound is studied for its inhibitory effects on enzymes such as acetylcholinesterase and carbonic anhydrase.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic and mechanical properties.
Wirkmechanismus
The mechanism of action of 4,5,6,7-Tetrahydro-2H-4,7-methanoisoindole involves its interaction with specific molecular targets and pathways. For instance, its inhibitory effect on acetylcholinesterase is due to its ability to bind to the active site of the enzyme, thereby preventing the breakdown of acetylcholine . Similarly, its interaction with carbonic anhydrase involves binding to the enzyme’s active site, inhibiting its catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,7-Dihydroisoindole
- Octahydroisoindole
- Methanoisoindoles
Uniqueness
4,5,6,7-Tetrahydro-2H-4,7-methanoisoindole is unique due to its specific structural features, which include a tetrahydroisoindole ring system with a methano bridge. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
73696-20-5 |
|---|---|
Molekularformel |
C9H11N |
Molekulargewicht |
133.19 g/mol |
IUPAC-Name |
4-azatricyclo[5.2.1.02,6]deca-2,5-diene |
InChI |
InChI=1S/C9H11N/c1-2-7-3-6(1)8-4-10-5-9(7)8/h4-7,10H,1-3H2 |
InChI-Schlüssel |
BCDNWNAVOFAINV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1C3=CNC=C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


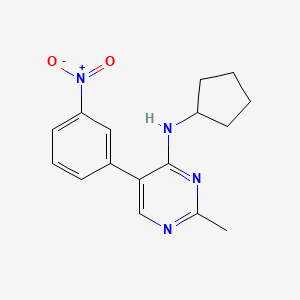
![2-{3-[3-(Benzyloxy)phenyl]-1-propylpyrrolidin-3-yl}ethan-1-ol](/img/structure/B12919907.png)

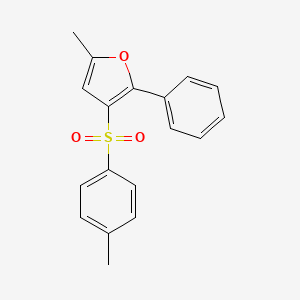
![N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-2-phenylacetamide](/img/structure/B12919929.png)


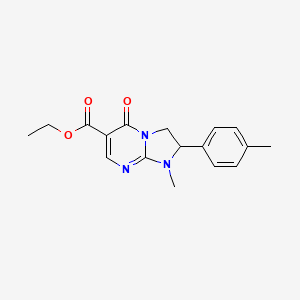
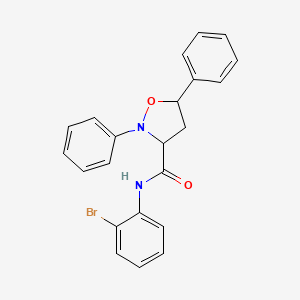
![tert-Butyl (2-aminospiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B12919972.png)
